molecular formula C14H24O B12562499 6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol CAS No. 191730-76-4

6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol

Cat. No.: B12562499
CAS No.: 191730-76-4
M. Wt: 208.34 g/mol
InChI Key: CJIJHHOGQFKOPG-UHFFFAOYSA-N
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Description

6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol is an organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . This compound is characterized by a cyclohexylidene group attached to a hexenol backbone, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol typically involves the reaction of cyclohexanone with 3,3-dimethyl-1-butyne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Cyclohexylidene-3,3-dimethylhex-4-en-1-ol can be compared with other similar compounds, such as:

    Cyclohexylidene derivatives: These compounds share the cyclohexylidene group but differ in their substituents and overall structure.

    Hexenol derivatives: These compounds have a similar hexenol backbone but may have different substituents or functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

191730-76-4

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

6-cyclohexylidene-3,3-dimethylhex-4-en-1-ol

InChI

InChI=1S/C14H24O/c1-14(2,11-12-15)10-6-9-13-7-4-3-5-8-13/h6,9-10,15H,3-5,7-8,11-12H2,1-2H3

InChI Key

CJIJHHOGQFKOPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)C=CC=C1CCCCC1

Origin of Product

United States

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